

# Phosphonium-Based Ionic Liquids: A Technical Guide to Physicochemical Properties

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## Compound of Interest

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**Phosphonium**-based ionic liquids (PILs) are a class of molten salts with a bulky, asymmetric **phosphonium** cation and a variety of possible anions. Their unique physicochemical properties, such as high thermal stability, wide electrochemical windows, and tunable solvency, make them compelling candidates for a range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) or drug delivery vehicles.<sup>[1][2][3][4]</sup> This technical guide provides an in-depth overview of the core physicochemical properties of PILs, complete with quantitative data, detailed experimental protocols, and visualizations of key structure-property relationships.

## Core Physicochemical Properties

The properties of **phosphonium** ionic liquids can be finely tuned by modifying the structure of both the cation and the anion.<sup>[2]</sup> Generally, increasing the alkyl chain length on the **phosphonium** cation tends to decrease density and viscosity, while the choice of anion has a significant impact on properties like thermal stability and conductivity.<sup>[5][6]</sup>

### Density

The density of **phosphonium**-based ILs is a fundamental property influencing their application in areas such as liquid-liquid extractions. Generally, PILs have lower densities than their imidazolium-based counterparts.<sup>[5]</sup> The density decreases linearly with increasing temperature.<sup>[2]</sup>

Table 1: Density of Selected **Phosphonium**-Based Ionic Liquids at Various Temperatures

Ionic Liquid	Temperature (K)	Density (g/cm <sup>3</sup> )	Reference
[P <sub>i(444)</sub> ][Tos]	288.15	1.077	[5]
	323.15	1.054	
	353.15	1.035	
[P <sub>4441</sub> ][CH <sub>3</sub> SO <sub>4</sub> ]	288.15	1.066	[5]
	323.15	1.043	
	353.15	1.023	
[P <sub>4442</sub> ][(C <sub>2</sub> H <sub>5</sub> O) <sub>2</sub> PO <sub>2</sub> ]	288.15	1.026	[5]
	323.15	1.002	
	353.15	0.982	
[P <sub>888</sub> ][Br]	318.15	0.999	[5]
	333.15	0.988	
	353.15	0.975	
[P(14)666][Cl]	298 K	0.883	[7]
[P(14)666][DCA]	298 K	0.890	[7]
[P(14)666][Tf <sub>2</sub> N]	298 K	1.05	[7]
[P(2)444][DEP]	298 K	0.998	[7]

## Viscosity

Viscosity is a critical parameter for applications involving fluid flow, such as in electrolytes and reaction media. The viscosity of PILs is highly dependent on temperature, generally following the Vogel-Fulcher-Tammann (VFT) equation.[8] It is also influenced by the size and shape of both the cation and the anion.[6]

Table 2: Viscosity of Selected **Phosphonium**-Based Ionic Liquids at Various Temperatures

Ionic Liquid	Temperature (K)	Viscosity (mPa·s)	Reference
[P <sub>i(444)</sub> ] <sub>1</sub> ][Tos]	293.15	2803	[5]
323.15	325	[5]	
353.15	73	[5]	
[P <sub>4441</sub> ][CH <sub>3</sub> SO <sub>4</sub> ]	293.15	1141	[5]
323.15	162	[5]	
353.15	42	[5]	
[P <sub>4442</sub> ][[(C <sub>2</sub> H <sub>5</sub> O) <sub>2</sub> PO <sub>2</sub> ]	293.15	310	[5]
323.15	65	[5]	
353.15	22	[5]	
[P <sub>888</sub> ][Br]	318.15	1109	[5]
333.15	496	[5]	
353.15	165	[5]	
[P2228][TFSI]	298.15	115	[9]
[P2228][FSI]	298.15	99.5	
[P2224][FSI]	298.15	61.3	

## Ionic Conductivity

High ionic conductivity is desirable for electrochemical applications. **Phosphonium**-based ILs often exhibit higher ionic conductivity than their ammonium analogues, which can be attributed to weaker hydrogen bonding and Coulombic interactions.[8] The conductivity is inversely related to viscosity and generally increases with temperature.

Table 3: Ionic Conductivity of Selected **Phosphonium**-Based Ionic Liquids at 25 °C (298.15 K)

Ionic Liquid	Conductivity (mS/cm)	Reference
[P2228][TFSI]	0.971	[9]
[P2228][FSI]	1.50	[9]
[P2224][FSI]	4.6	[9]
[P1114][TFSI]	-	[2]
[P1114][FSI]	-	[2]
[P1115][TFSI]	-	[2]
[P1115][FSI]	-	[2]
[P111(2O1)][TFSI]	-	[2]
[P111(2O1)][FSI]	-	[2]
[P111(2O2)][TFSI]	-	[2]
[P111(2O2)][FSI]	-	[2]

Note: Specific conductivity values for some ILs from reference[2] were presented in a graphical format and are not tabulated here.

## Thermal Stability

A key advantage of many **phosphonium** ionic liquids is their high thermal stability, often exceeding that of nitrogen-based analogues.[10] Decomposition temperatures are typically above 300 °C, with some stable up to 400 °C.[1][11] This stability is influenced by the nature of the anion, with those of lower basicity generally being more stable.[1]

Table 4: Thermal Decomposition Temperatures of Selected **Phosphonium**-Based Ionic Liquids

Ionic Liquid	Decomposition Temperature (Td, °C)	Reference
Trioctylphosphonium triflate	-	[8]
Triphenylphosphonium triflate	-	[8]
[P <sub>666,10</sub> ]DNS	332-383	[11]
[P(14)666][Cl] (Cyphos IL 101)	>300	[12]

Note: Specific decomposition temperatures can vary based on the experimental conditions, such as the heating rate and atmosphere.

## Solubility

The solubility of PILs is highly tunable. They can be designed to be either hydrophilic or hydrophobic.[10] For instance, PILs with anions like chloride or bromide tend to be more water-soluble, while those with anions like bis(trifluoromethylsulfonyl)imide ([Tf<sub>2</sub>N]<sup>-</sup>) are hydrophobic.[13][14] The solubility of water in "hydrophobic" PILs is still a significant factor as it can affect their physical properties.[13] In drug development, the ability of PILs to enhance the solubility of poorly water-soluble drugs is of particular interest.[15]

Table 5: Solubility of Water in Trihexyl(tetradecyl)**phosphonium**-Based Ionic Liquids at 298.15 K

Anion	Water Solubility (mole fraction)	Reference
bis(2,4,4-trimethylpentyl)phosphinate	0.891	[13]
decanoate	-	[13]
chloride	-	[13]
bromide	-	[13]
dicyanamide	-	[13]
bis(trifluoromethylsulfonyl)imide	0.087	[13]

Note: Specific solubility values for some anions from reference[13] were not explicitly stated as single values and may be temperature-dependent.

## Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is crucial. Below are detailed methodologies for key experiments.

## Synthesis of Phosphonium-Based Ionic Liquids

A common synthetic route to **phosphonium**-based ionic liquids is a two-step process:

- Quaternization: A tertiary phosphine is reacted with an alkyl halide to form a **phosphonium** halide salt. This reaction is typically carried out in a suitable solvent or neat.
- Anion Exchange (Metathesis): The resulting **phosphonium** halide is then reacted with a salt containing the desired anion (e.g., a lithium or sodium salt). This is often performed in a solvent in which the newly formed inorganic halide is insoluble, facilitating its removal by filtration.

An improved workup process can yield PILs with high purity (>99%).[11]

## Density Measurement

Densities are typically measured using a vibrating tube densimeter.<sup>[16]</sup>

- **Sample Preparation:** The ionic liquid sample is dried under high vacuum (e.g.,  $10^{-1}$  Pa) at a moderate temperature (e.g.,  $\sim 323$  K) for at least 48 hours to remove any residual water or volatile compounds.<sup>[5]</sup> The water content is then verified using Karl Fischer titration.<sup>[6][17]</sup>
- **Calibration:** The densimeter is calibrated using substances with well-known densities, such as dry air and ultrapure water, at various temperatures and pressures.
- **Measurement:** The pre-treated IL sample is injected into the measuring cell of the densimeter. The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. Measurements are taken over a range of temperatures, allowing the system to stabilize at each setpoint.

## Viscosity Measurement

Viscosity can be determined using capillary viscometers or rotational rheometers.

- **Sample Preparation:** As with density measurements, the sample must be thoroughly dried.
- **Measurement (Capillary Viscometer):** A known volume of the ionic liquid is introduced into a calibrated viscometer (e.g., an Ubbelohde type). The viscometer is placed in a temperature-controlled bath. The time it takes for the liquid to flow between two marked points is measured. The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.
- **Measurement (Rotational Rheometer):** A small amount of the sample is placed between two plates (or a cone and plate). One plate is rotated at a known angular velocity, and the torque required to produce this rotation is measured. The viscosity is then calculated from the torque, angular velocity, and the geometry of the plates.

## Ionic Conductivity Measurement

Ionic conductivity is measured using a conductivity meter with a dip-type conductivity probe.<sup>[17]</sup>

- **Sample Preparation:** The sample is dried to minimize the influence of water on conductivity.
- **Calibration:** The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).
- **Measurement:** The conductivity probe is immersed in the ionic liquid sample, which is maintained at a constant temperature in a controlled environment. The resistance of the sample is measured, and the conductivity is calculated using the cell constant. Measurements are typically performed over a range of temperatures.

## Thermal Stability (Thermogravimetric Analysis - TGA)

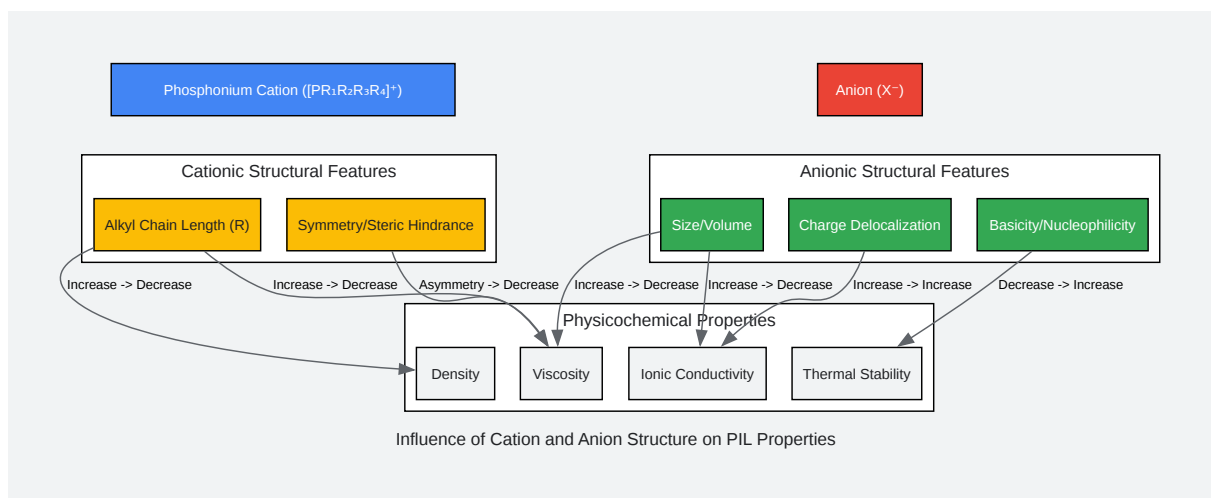
Thermogravimetric analysis is used to determine the thermal stability of the ionic liquids.<sup>[10]</sup>

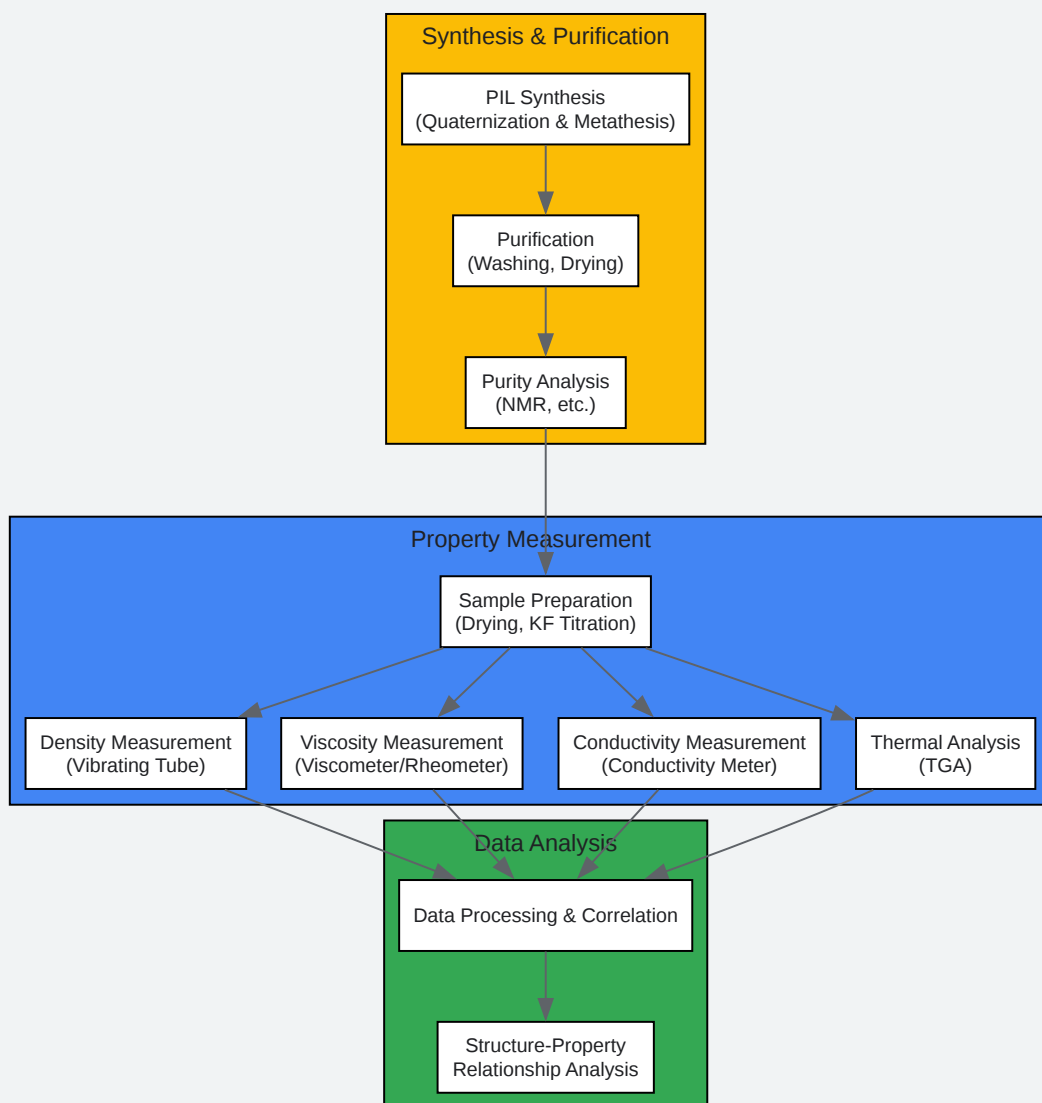
- **Sample Preparation:** A small, accurately weighed sample of the ionic liquid is placed in a TGA crucible (e.g., alumina or platinum).
- **Analysis:** The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically defined as the onset temperature of mass loss.

## Visualizations

The relationships between the structure of **phosphonium** ionic liquids and their properties can be visualized to aid in their rational design.







General Experimental Workflow for PIL Property Characterization

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